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Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate

Hydrophobicity LogP Partition coefficient

Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate (CAS 1899-77-0) is an organosilicon sulfonate ester bearing two trimethylsilyl (TMS) groups: one covalently bonded to the para position of the benzene ring and a second esterifying the sulfonate moiety. With a molecular formula of C₁₂H₂₂O₃SSi₂ and molecular weight of 302.54 g/mol, this compound exhibits a topological polar surface area (TPSA) of 51.8 Ų and a computed LogP of approximately 3.85.

Molecular Formula C12H22O3SSi2
Molecular Weight 302.54 g/mol
CAS No. 1899-77-0
Cat. No. B3049008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate
CAS1899-77-0
Molecular FormulaC12H22O3SSi2
Molecular Weight302.54 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C
InChIInChI=1S/C12H22O3SSi2/c1-17(2,3)12-9-7-11(8-10-12)16(13,14)15-18(4,5)6/h7-10H,1-6H3
InChIKeyUCOKRNJFQMUBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate (CAS 1899-77-0) – A Dual-Functionality Sulfonate Ester for Analytical Derivatization and Advanced Materials


Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate (CAS 1899-77-0) is an organosilicon sulfonate ester bearing two trimethylsilyl (TMS) groups: one covalently bonded to the para position of the benzene ring and a second esterifying the sulfonate moiety [1]. With a molecular formula of C₁₂H₂₂O₃SSi₂ and molecular weight of 302.54 g/mol, this compound exhibits a topological polar surface area (TPSA) of 51.8 Ų and a computed LogP of approximately 3.85 [2]. It serves as a protected sulfonic acid equivalent, a silylation reagent, and a precursor for organosilicon materials [3].

Why Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate Cannot Be Replaced by Simpler Silyl Sulfonates


Generic substitution of trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate with a mono-silyl analog such as trimethylsilyl benzenesulfonate (CAS 17882-06-3) or trimethylsilyl p-toluenesulfonate (CAS 17872-98-9) fails when the application requires elevated hydrophobicity, differential silyl-group reactivity, or a masked aryl-silicon bond for downstream ipso-substitution chemistry [1]. The ring-bound TMS group increases the LogP by approximately 0.5 units compared to the des-trimethylsilyl analog and introduces a silicon–carbon bond that can be selectively cleaved by electrophiles such as SO₃, enabling regioselective sulfonation not available with simpler esters [2]. These structural distinctions translate into quantifiable differences in physical properties, thermal stability, and flame retardancy performance in derived materials [3].

Quantitative Comparator Evidence for Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate (CAS 1899-77-0)


Enhanced Hydrophobicity vs. Des-trimethylsilyl Analog (LogP +0.5 Units)

Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate exhibits a computed LogP of approximately 3.85, reflecting the contribution of the ring-bound TMS group. In contrast, trimethylsilyl benzenesulfonate (CAS 17882-06-3), which lacks the aryl-silicon substituent, has a reported LogP of approximately 3.31 and a PSA of 51.75 [1]. The additional TMS group increases the partition coefficient by roughly 0.5 log units, translating to a roughly 3-fold higher preference for the organic phase. This enhanced hydrophobicity improves chromatographic retention and reduces susceptibility to hydrolytic degradation in moist environments [2].

Hydrophobicity LogP Partition coefficient GC-MS derivatization

Flame Retardancy Efficiency: Potassium Salt of the Target Compound Is 5× More Potent Than Commercial KSS

Although direct flame retardancy data for the trimethylsilyl ester itself are not published, the corresponding potassium salt—potassium trimethylsilylbenzenesulfonate (KTSS), the hydrolyzed and neutralized derivative of the target compound—has been directly compared with the commercial flame retardant potassium benzenesulfonylbenzenesulfonate (KSS). At a loading of only 0.02 wt%, KTSS enables polycarbonate (PC) to achieve a UL-94 V0 rating and a limiting oxygen index (LOI) of 34.4%, an increase of 8.5 LOI units over neat PC (25.9%) [1]. KSS requires 0.10 wt% loading to achieve comparable UL-94 V0 performance, indicating that KTSS is approximately 4–5 times more efficient on a weight basis [1]. Furthermore, the water solubility of KTSS is 3.6 g/100 g water, which is 7 times lower than KSS (28.7 g/100 g water) [1].

Flame retardancy Polycarbonate UL-94 V0 LOI Sulfonate salts

Ideal Volatility Enhancement for GC-MS Derivatization: Dual TMS Groups Yield 302.54 g/mol

In silylation-based GC-MS analysis, reagent selection critically affects derivative volatility and thermal stability. Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate, with a molecular weight of 302.54 g/mol and dual TMS substituents, is designed to produce highly volatile TMS derivatives of polar analytes [1]. Compared to the widely used general-purpose silylating agent N,O-bis(trimethylsilyl)acetamide (BSA, MW 203.43 g/mol, bp 71–73 °C at 35 mmHg), the target compound's higher molecular weight and sulfonate leaving group enable more efficient derivatization of sterically hindered or poorly nucleophilic substrates such as secondary sulfonamides . The benzenesulfonate leaving group (pKa of conjugate acid ≈ −2.5) is a stronger leaving group than the acetamide generated from BSA, facilitating silyl transfer under milder conditions [2].

GC-MS derivatization Volatility Silylation Trimethylsilyl ether

Regioselective Ipso-Sulfonation via Aryl-Si Bond Cleavage: 80% Yield Demonstration

The aryl-Si bond in trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate is susceptible to electrophilic ipso-cleavage by SO₃, a reactivity pattern not available in non-silylated benzenesulfonate esters. In the seminal study by Bott, Eaborn, and Hashimoto (1965), aryltrimethylsilanes react with SO₃ in CCl₄ to yield sulfonic esters in high yield; for the analogous m-tolyltrimethylsilane, m-toluenesulfonic acid was obtained in 80% yield after hydrolysis [1]. Bourgeois and Calas (1975) extended this methodology to poly(trimethylsilyl)benzenes, demonstrating that the para-TMS group in Ph(SiMe₃)SO₃SiMe₃ can be selectively sulfonated with excess trimethylsilyl chlorosulfonate, enabling the synthesis of new silylated disulfonic acids in 70–85% yield [2]. This ipso-reactivity is absent in trimethylsilyl benzenesulfonate (CAS 17882-06-3), which lacks the aryl-Si bond.

Ipso-substitution Regioselective sulfonation Electrophilic desilylation Aryl-silicon cleavage

Optimal Procurement and Application Scenarios for Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate


Flame Retardant Polycarbonate Compounding: Leveraging KTSS-Derived Efficiency Gains

Procure trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate as a precursor to potassium trimethylsilylbenzenesulfonate (KTSS) for incorporation into bisphenol-A polycarbonate (PC) formulations. At just 0.02 wt% loading, KTSS delivers UL-94 V0 performance and an LOI of 34.4%, representing a 5× efficiency improvement over commercial KSS (which requires 0.10 wt%) [1]. The 7× lower water solubility (3.6 vs. 28.7 g/100 g water) reduces extractability concerns in high-humidity service environments such as electronics housings and automotive interiors [1].

Synthesis of Silylated Disulfonic Acids via Ipso-Sulfonation

Utilize the aryl-Si bond of trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate for regioselective ipso-sulfonation to produce novel silylated disulfonic acid derivatives. Treatment with excess trimethylsilyl chlorosulfonate yields disulfonic esters in 70–85% yield, a transformation that is fundamentally inaccessible using non-silylated benzenesulfonate esters such as trimethylsilyl benzenesulfonate (CAS 17882-06-3) [2]. These products serve as intermediates for specialty surfactants, ion-exchange resins, and pharmaceutical building blocks [3].

GC-MS Derivatization of Sterically Hindered and Polar Analytes

Use trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate as a silylation reagent for GC-MS analysis of secondary alcohols, sterically hindered phenols, and sulfonamide-containing metabolites. The benzenesulfonate leaving group (pKa ≈ −2.5) provides markedly faster silyl transfer kinetics compared to BSA (acetamide leaving group, pKa ≈ 15), enabling complete derivatization under milder conditions and shorter reaction times [4]. The enhanced volatility of the resulting TMS derivatives, attributable to the reagent's dual TMS architecture (MW 302.54), improves chromatographic peak shape and detection sensitivity [5].

Masked Sulfonic Acid Intermediate for Multistep Organic Synthesis

Employ trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate as a protected sulfonic acid equivalent in multistep syntheses. The trimethylsilyl sulfonate ester is stable to anhydrous basic and nucleophilic conditions but can be selectively hydrolyzed under mild acidic conditions to liberate 4-(trimethylsilyl)benzenesulfonic acid [3]. This orthogonal protection strategy is valuable when the sulfonic acid functionality must be masked during organometallic coupling steps, Grignard additions, or Wittig reactions.

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